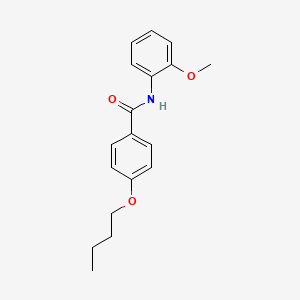![molecular formula C16H15N3O3S B5068947 N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B5068947.png)
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent.
作用機序
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide binds to the hydrophobic pocket of MDM2, preventing it from interacting with p53 and promoting its degradation. This leads to an increase in the levels of p53, which can then activate downstream target genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has been shown to have potent anticancer activity in vitro and in vivo, with selectivity for cancer cells over normal cells. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition to its anticancer effects, N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has several advantages as a research tool, including its specificity for MDM2 and its ability to activate p53. However, it also has some limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide, which could help guide patient selection in clinical trials. Finally, there is interest in exploring the potential of N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide in combination with other anticancer agents, such as immunotherapy, to further enhance its therapeutic efficacy.
合成法
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-methylbenzenesulfonamide with 1H-indole-3-carboxylic acid, followed by the introduction of an amino group through a coupling reaction with 2-methylphenylamine. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group and yield N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide.
科学的研究の応用
N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the transcription factor MDM2, which is overexpressed in many types of cancer and plays a key role in promoting tumor growth and survival. By inhibiting MDM2, N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide can activate the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. This activation of p53 can lead to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
特性
IUPAC Name |
N-[(2-methylphenyl)sulfamoyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-6-2-4-8-14(11)18-23(21,22)19-16(20)13-10-17-15-9-5-3-7-12(13)15/h2-10,17-18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMNGTQMIWOGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(ethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5068867.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)benzoyl]piperidine](/img/structure/B5068875.png)
![N-(3,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5068881.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine trifluoroacetate](/img/structure/B5068883.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B5068917.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5068920.png)
![(3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5068923.png)

![2-hydroxy-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5068935.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068939.png)
![3-[1-(2-methoxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5068940.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperazine oxalate](/img/structure/B5068946.png)
![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)